![molecular formula C17H23N3OS B14607646 Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- CAS No. 60096-92-6](/img/structure/B14607646.png)
Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where the piperazine reacts with a methoxyphenyl halide.
Attachment of the Thiazolyl Group: The final step involves the reaction of the intermediate compound with a thiazolyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the thiazolyl group, potentially converting it to a thiazoline derivative.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products Formed
Phenolic Derivatives: From oxidation of the methoxyphenyl group.
Thiazoline Derivatives: From reduction of the thiazolyl group.
Functionalized Piperazines: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: The compound can bind to specific receptors, influencing biological pathways.
Medicine
Pharmaceutical Development: Potential use in the development of drugs targeting neurological disorders.
Antimicrobial Activity: It may exhibit antimicrobial properties against certain pathogens.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group may enhance binding affinity, while the thiazolyl group can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine, 1-(2-chlorophenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-ethyl-5-thiazolyl)ethyl]-: Similar structure but with an ethyl group on the thiazolyl ring.
Uniqueness
The presence of the methoxyphenyl group in Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]- may confer unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds.
Eigenschaften
CAS-Nummer |
60096-92-6 |
|---|---|
Molekularformel |
C17H23N3OS |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C17H23N3OS/c1-14-17(22-13-18-14)7-8-19-9-11-20(12-10-19)15-5-3-4-6-16(15)21-2/h3-6,13H,7-12H2,1-2H3 |
InChI-Schlüssel |
URGHPTPTMATLBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)CCN2CCN(CC2)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Cyclohept-1-en-1-yl)oxy]morpholine](/img/structure/B14607566.png)
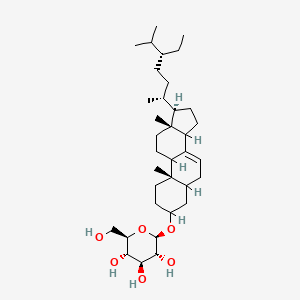

![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
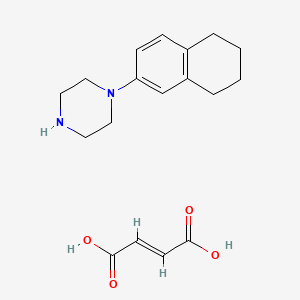
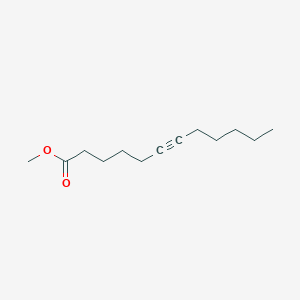
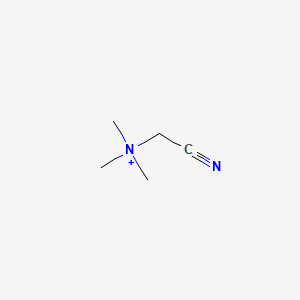
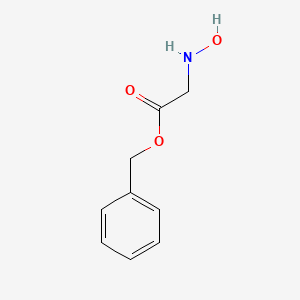
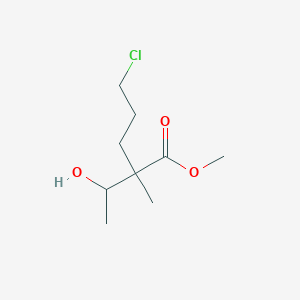
![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)
![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
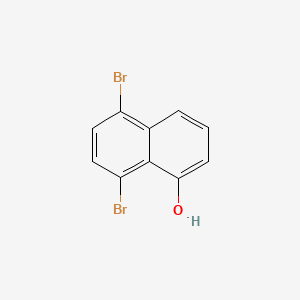
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
![2-[2-(Benzyloxy)-5-methoxyphenyl]-2-methylcyclopentan-1-one](/img/structure/B14607658.png)
